Quinostatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinostatin is a synthetic organic compound known for its potent inhibitory effects on the lipid-kinase activity of the catalytic subunits of class Ia phosphoinositide 3-kinases (PI3Ks) . It was identified through high-throughput, cell-based screening and is named after its quinoline core structure and its antiproliferative effect .
Vorbereitungsmethoden
The synthesis of quinostatin involves several steps, starting with the preparation of the quinoline core. The synthetic route typically includes the following steps:
Formation of the Quinoline Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: The quinoline core is then functionalized with various substituents to achieve the desired structure. This may involve reactions such as Friedel-Crafts acylation, reduction, and substitution.
Final Assembly: The final step involves the coupling of the functionalized quinoline core with other molecular fragments to form this compound.
Analyse Chemischer Reaktionen
Quinostatin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups within the molecule.
Substitution: This compound can undergo substitution reactions, particularly on the quinoline core, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Quinostatin has several scientific research applications, including:
Wirkmechanismus
Quinostatin exerts its effects by directly targeting the lipid-kinase activity of the catalytic subunits of class Ia PI3Ks. This inhibition disrupts the PI3K/Akt and mTOR signaling pathways, which are crucial for regulating cell growth and metabolism in response to environmental cues . By inhibiting these pathways, this compound can reduce cell proliferation and induce apoptosis in certain cell types .
Vergleich Mit ähnlichen Verbindungen
Quinostatin is unique due to its specific inhibition of class Ia PI3Ks. Similar compounds include:
Wortmannin: Another PI3K inhibitor, but with a different structure and broader activity.
LY294002: A synthetic PI3K inhibitor with a different mechanism of action.
Rapamycin: An mTOR inhibitor that indirectly affects PI3K signaling.
This compound’s uniqueness lies in its selective inhibition of class Ia PI3Ks, making it a valuable tool for studying these specific enzymes and their roles in various biological processes .
Eigenschaften
Molekularformel |
C26H27N3O4 |
---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
1-[8-(4-ethylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H27N3O4/c1-2-16-3-5-17(6-4-16)25(30)20-15-28-21-14-23-22(32-11-12-33-23)13-19(21)24(20)29-9-7-18(8-10-29)26(27)31/h3-6,13-15,18H,2,7-12H2,1H3,(H2,27,31) |
InChI-Schlüssel |
TZUJFIBUVNERIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)N5CCC(CC5)C(=O)N |
Synonyme |
quinostatin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.